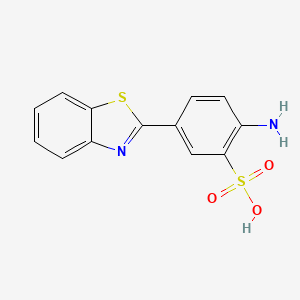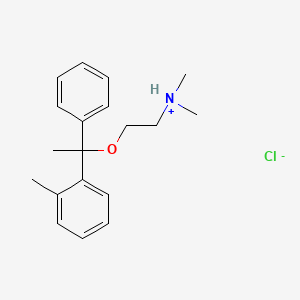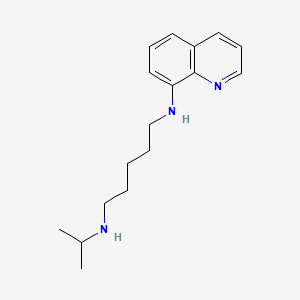
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety attached to a pentanediamine backbone, with an isopropyl group on one of the nitrogen atoms. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine typically involves a multi-step process. One common method starts with the preparation of 8-quinolinecarboxaldehyde, which is then reacted with 1,5-pentanediamine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of automated systems can improve efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the quinoline moiety’s fluorescence properties.
Medicine: Explored for its potential as an antimicrobial agent, given the known bioactivity of quinoline derivatives.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine involves its interaction with specific molecular targets. In biological systems, the compound may bind to DNA or proteins, disrupting their normal function and leading to antimicrobial effects. The quinoline moiety can intercalate into DNA, inhibiting replication and transcription processes. Additionally, the compound may interact with enzymes, altering their activity and affecting cellular metabolism.
類似化合物との比較
N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine can be compared to other quinoline-based compounds, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.
Quinoline: The parent compound, which serves as a basis for many derivatives with diverse biological activities.
8-Hydroxyquinoline: A compound with known antimicrobial properties, used in various applications.
特性
CAS番号 |
6633-18-7 |
|---|---|
分子式 |
C17H25N3 |
分子量 |
271.4 g/mol |
IUPAC名 |
N'-propan-2-yl-N-quinolin-8-ylpentane-1,5-diamine |
InChI |
InChI=1S/C17H25N3/c1-14(2)18-11-4-3-5-12-19-16-10-6-8-15-9-7-13-20-17(15)16/h6-10,13-14,18-19H,3-5,11-12H2,1-2H3 |
InChIキー |
YZWOMVXWGMUEJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCCCCNC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


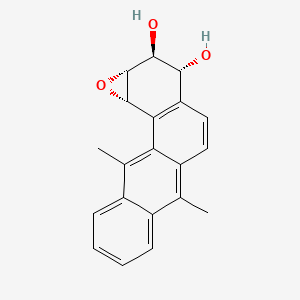
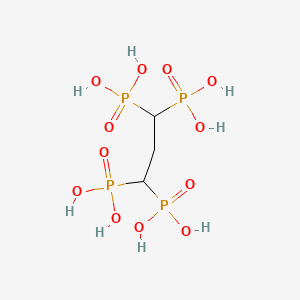
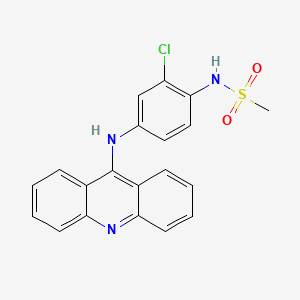
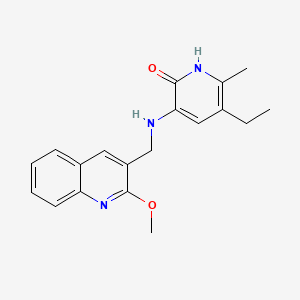
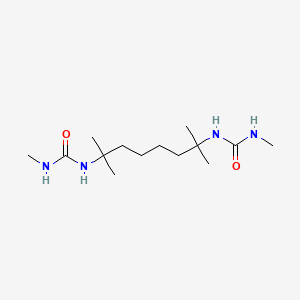
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
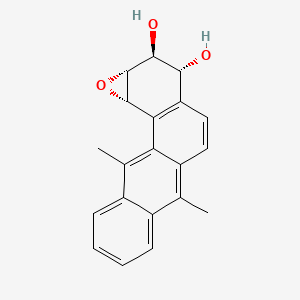
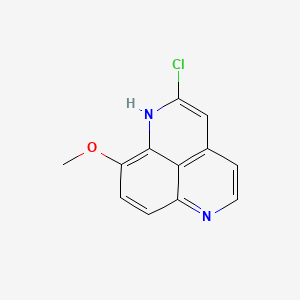


![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)

